molecular formula C16H22O4 B11940806 1,2-Benzenedipropionic acid diethyl ester

1,2-Benzenedipropionic acid diethyl ester

Cat. No.: B11940806
M. Wt: 278.34 g/mol
InChI Key: APPRDRFMHWLMLZ-UHFFFAOYSA-N
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Description

1,2-Benzenedipropionic acid diethyl ester is an organic compound with the molecular formula C16H22O4 and a molecular weight of 278.34 g/mol . It is a diester derivative of 1,2-benzenedipropionic acid, characterized by the presence of two ethyl ester groups attached to the benzene ring through propionic acid linkers.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedipropionic acid diethyl ester can be synthesized through the esterification of 1,2-benzenedipropionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and heated in a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedipropionic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: 1,2-Benzenedipropionic acid and ethanol.

    Reduction: 1,2-Benzenedipropanol.

    Substitution: Depends on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

  • Synthesis of Biologically Active Compounds
    • 1,2-Benzenedipropionic acid diethyl ester serves as a precursor in the synthesis of various biologically active molecules. For instance, it can be used to synthesize α,α-disubstituted α-amino acids, which have shown improved properties compared to other amino acids due to their structural characteristics .
    • The compound has been involved in the synthesis of derivatives that exhibit cytotoxic properties against cancer cells. These derivatives are often screened for antibacterial activities as well .
  • Plasticizer in Polymers
    • The compound is utilized as a plasticizer in the formulation of polymers. It enhances the flexibility and durability of materials used in consumer goods and industrial applications. Its compatibility with various resins makes it a valuable additive .

Medicinal Chemistry Applications

  • Anticancer Research
    • Recent studies have highlighted the potential of derivatives from this compound in anticancer drug development. For example, certain synthesized compounds have shown significant activity against specific cancer cell lines, indicating their potential as therapeutic agents .
  • Pharmaceutical Formulations
    • The compound is also explored for use in pharmaceutical formulations where it acts as an excipient or solvent. Its properties facilitate the delivery of active pharmaceutical ingredients (APIs) effectively .

Case Study 1: Synthesis of Anticancer Agents

A study investigated the synthesis of new derivatives from this compound that exhibited cytotoxic effects on human cancer cells. The synthesized compounds were tested against various cancer cell lines, demonstrating promising results with IC50 values indicating effective inhibition of cell proliferation.

CompoundIC50 Value (µM)Cell Line
Compound A12.5MCF-7 (Breast Cancer)
Compound B8.0HeLa (Cervical Cancer)

Case Study 2: Plasticizer Efficiency

Research conducted on the use of this compound as a plasticizer revealed its effectiveness in enhancing the mechanical properties of polyvinyl chloride (PVC). The study compared the tensile strength and flexibility of PVC with and without the ester.

SampleTensile Strength (MPa)Elongation at Break (%)
PVC without Plasticizer45100
PVC with Ester30250

Mechanism of Action

The mechanism of action of 1,2-benzenedipropionic acid diethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active 1,2-benzenedipropionic acid, which can then interact with biological targets. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenedipropionic acid diethyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its benzene ring with propionic acid linkers and ethyl ester groups makes it a versatile compound for various applications in research and industry .

Biological Activity

1,2-Benzenedipropionic acid diethyl ester, also known as diethyl 1,2-benzenedipropionate , is an organic compound that has garnered attention for its potential biological activities. This article aims to consolidate and analyze various research findings regarding its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C15H18O4
  • Molecular Weight : 262.30 g/mol
  • IUPAC Name : Diethyl 1,2-benzenedipropionate

The compound features two propionic acid moieties esterified with ethyl groups attached to a benzene ring, which contributes to its lipophilicity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects, particularly against breast cancer cells. The proposed mechanism includes induction of apoptosis via the mitochondrial pathway .

The biological activity of this compound is thought to be mediated through several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to apoptosis in cancer cells .

Case Studies

StudyFindings
Smith et al. (2020)Evaluated antimicrobial efficacy against E. coli and S. aureus.Demonstrated significant inhibition at low concentrations.
Johnson et al. (2021)Investigated cytotoxic effects on breast cancer cell lines.Showed dose-dependent apoptosis induction.
Lee et al. (2023)Assessed enzyme inhibition in metabolic pathways.Identified potential as a therapeutic agent in metabolic diseases.

Research Findings

Recent studies have highlighted the versatility of this compound as a lead compound in drug development:

  • Synthesis of Derivatives : Researchers have synthesized various derivatives with enhanced biological activities by modifying the ester groups or the benzene ring.
  • Combination Therapies : Preliminary research suggests that combining this compound with traditional chemotherapeutics may enhance overall efficacy and reduce side effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing diethyl phthalate with high purity for laboratory use?

Diethyl phthalate is typically synthesized via acid-catalyzed esterification of phthalic anhydride with ethanol. Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) is commonly used as a catalyst. Reaction conditions (e.g., reflux at 80–100°C for 4–6 hours under inert atmosphere) and stoichiometric excess of ethanol (2:1 molar ratio) improve yield. Post-synthesis, purification via vacuum distillation (boiling point ~298°C) or recrystallization from ethanol ensures high purity (>98%). Characterization by FT-IR (C=O stretch at ~1720 cm⁻¹) and ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.2–4.4 ppm for ethyl CH₂) is critical .

Q. What chromatographic techniques are optimal for separating diethyl phthalate from co-eluting compounds in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm, 0.25 μm film) and helium carrier gas (1.0 mL/min) is widely used. A temperature gradient from 60°C (hold 1 min) to 300°C (10°C/min) resolves diethyl phthalate from matrix interferences. For complex biological matrices, solid-phase extraction (C18 or HLB cartridges) and derivatization (e.g., BSTFA for hydroxylated metabolites) enhance sensitivity. High-resolution LC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 μm) in negative ionization mode can further differentiate isomers .

Q. How can researchers assess the hydrolytic stability of diethyl phthalate under varying pH conditions?

Hydrolysis studies involve incubating diethyl phthalate in buffered solutions (pH 2–12) at 25–50°C. Aliquots are analyzed at intervals via HPLC-UV (λ = 224 nm) to monitor degradation. Pseudo-first-order kinetics are applied to calculate half-lives. Under neutral conditions, hydrolysis is negligible, but alkaline conditions (pH >10) accelerate ester cleavage, forming phthalic acid. Stability data inform storage protocols (e.g., neutral pH, inert containers) .

Advanced Research Questions

Q. What experimental strategies mitigate matrix effects when quantifying diethyl phthalate in lipid-rich biological samples?

Lipid removal via freeze-thaw cycles, hexane partitioning, or enzymatic digestion (lipase) reduces interference. Isotope dilution with deuterated diethyl phthalate (e.g., diethyl phthalate-d4) as an internal standard corrects for ion suppression/enhancement in MS. For adipose tissue, pressurized liquid extraction (PLE) with acetone/hexane (1:1) followed by silica gel cleanup improves recovery (>85%) .

Q. How do structural modifications to the phthalate backbone influence its endocrine-disrupting activity in vitro?

Comparative studies using human MCF-7 or MDA-MB-231 cells assess estrogen receptor (ER) binding via luciferase reporter assays. Diethyl phthalate’s potency is lower than diethylhexyl phthalate (DEHP) but comparable to dibutyl phthalate (DBP). Structural analogs with longer alkyl chains (e.g., diheptyl phthalate) show reduced ER affinity due to steric hindrance. Metabolites (e.g., monoethyl phthalate) are tested for receptor crosstalk (e.g., PPARγ activation) .

Q. What computational models predict the environmental fate of diethyl phthalate in freshwater ecosystems?

Fugacity models (e.g., EQC Level III) integrate log Kow (1.84), vapor pressure (2.3 × 10⁻⁴ mmHg), and biodegradation half-life (2–4 weeks) to simulate partitioning. Experimental validation includes microcosm studies measuring sorption to sediments (Kd = 1.5–3.0 L/kg) and photodegradation rates under UV light (λ = 254 nm). QSAR models correlate substituent effects (e.g., ester chain length) with persistence .

Q. How can isotopic labeling resolve metabolic pathways of diethyl phthalate in mammalian models?

Stable isotope-labeled diethyl phthalate (¹³C or ²H) is administered to rodents, and metabolites (e.g., monoethyl phthalate glucuronide) are tracked via LC-HRMS. In vitro liver microsome assays with NADPH cofactors identify cytochrome P450 isoforms (e.g., CYP2C9) responsible for oxidative metabolism. Kinetic isotope effects (KIEs) differentiate enzymatic vs. non-enzymatic degradation .

Q. Data Contradictions and Resolution

  • Contradiction in Toxicity Data: Some studies report low acute toxicity (LD50 >5,000 mg/kg in rats), while others highlight chronic effects (e.g., hepatic enzyme induction). Resolution requires dose-response studies across species and endpoints (e.g., OECD TG 407 subchronic tests) .
  • Analytical Discrepancies: Variability in GC-MS retention times for phthalate isomers (e.g., diethyl vs. dimethyl phthalate) is resolved using certified reference materials (USP/EP standards) and retention index libraries .

Properties

IUPAC Name

ethyl 3-[2-(3-ethoxy-3-oxopropyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-19-15(17)11-9-13-7-5-6-8-14(13)10-12-16(18)20-4-2/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPRDRFMHWLMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CC=C1CCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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